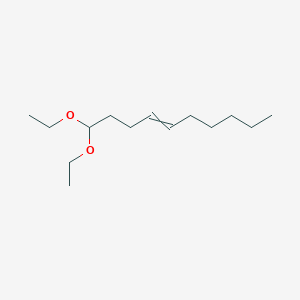![molecular formula C17H20N2O5S B13877080 2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid](/img/structure/B13877080.png)
2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid is a complex organic compound with a unique structure that includes a benzylsulfonylamino group, a pyridinyl ring, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst. The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Aplicaciones Científicas De Investigación
2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonylamino group may play a key role in binding to these targets, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[3-(Benzylsulfonylamino)-2-oxo-6-methylpyridin-1-yl]acetic acid
- 2-[3-(Benzylsulfonylamino)-2-oxo-6-ethylpyridin-1-yl]acetic acid
Uniqueness
2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid is unique due to its specific structural features, such as the propyl group on the pyridinyl ring. This structural variation can influence its reactivity and interactions with molecular targets, making it distinct from similar compounds.
Propiedades
Fórmula molecular |
C17H20N2O5S |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
2-[3-(benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid |
InChI |
InChI=1S/C17H20N2O5S/c1-2-6-14-9-10-15(17(22)19(14)11-16(20)21)18-25(23,24)12-13-7-4-3-5-8-13/h3-5,7-10,18H,2,6,11-12H2,1H3,(H,20,21) |
Clave InChI |
YXSQKXRRPRVBNR-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C(=O)N1CC(=O)O)NS(=O)(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide](/img/structure/B13876998.png)

![4-[5-(methylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13877016.png)


![4-chloro-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B13877043.png)







![4-[(4-Methylsulfanylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13877074.png)
